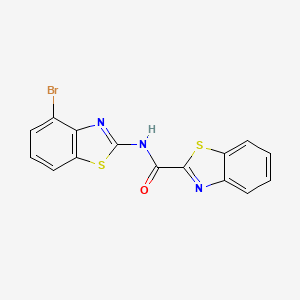

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJAKZSUZXWYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

Carboxamide Formation: The carboxamide group is introduced by reacting the brominated benzothiazole with an appropriate amine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

Research indicates that N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant antibacterial and antifungal activity. Its unique molecular structure facilitates interactions with various biological targets, making it a candidate for the development of new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor cell growth in various cancer types, including breast, colon, and ovarian cancers. For instance, a structure-activity relationship study revealed that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cell lines .

Biological Studies

Enzyme Inhibition and Receptor Binding

this compound is utilized in studies focusing on enzyme inhibition and receptor binding. These studies are crucial for understanding the molecular mechanisms underlying diseases. The compound's ability to interact with specific enzymes can lead to insights into metabolic pathways and potential therapeutic targets .

Case Study: Cancer Research

In a notable case study, researchers evaluated the effects of various benzothiazole derivatives on human-derived tumor cell lines. The findings indicated that certain modifications to the benzothiazole structure could significantly enhance growth inhibition in these cells .

Industrial Applications

Material Development

Beyond medicinal uses, this compound is employed in developing new materials with specific properties. This includes applications in polymers and dyes where the compound's unique chemical properties contribute to enhanced performance characteristics.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. This compound may interfere with DNA synthesis, protein function, or cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other benzothiazole derivatives, such as:

N-(4-Bromo-1,3-benzothiazol-2-yl)-2-furamide: Similar structure but with a furan ring instead of a benzothiazole ring.

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Contains a nitro group instead of a carboxamide group.

N-(4-Bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide: Features a piperidine ring and a methylsulfonyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 390.28 g/mol. The compound features a bromine atom at the 4th position of the benzothiazole ring and a carboxamide group at the 2nd position, which are critical for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom and carboxamide group facilitate binding, leading to the inhibition or activation of biological pathways. This interaction may interfere with DNA synthesis, protein function, or cell signaling pathways .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies have shown that benzothiazole derivatives exhibit potent activity against various bacterial strains. For instance, compounds in this class have been evaluated for their minimum inhibitory concentrations (MIC) against multiple pathogens .

Antifungal Activity

The compound also shows antifungal activity against several fungal species. Research indicates that benzothiazoles can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown selective activity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Table 1 summarizes the anticancer activity across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.5 |

| CaCo-2 | 12.8 |

| MCF7 (Breast Cancer) | 18.7 |

| A549 (Lung Cancer) | 20.0 |

Case Studies

Case Study 1: Anticancer Screening

In a study assessing the anticancer properties of various benzothiazole derivatives, this compound was found to be one of the most potent compounds against several tumor cell lines with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes linked to cancer progression and bacterial resistance mechanisms. The results indicated that it might serve as a lead compound for developing dual-action drugs targeting both bacterial infections and cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical approach involves reacting 4-bromo-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbonyl chloride in a polar aprotic solvent (e.g., pyridine) under reflux. Reaction progress is monitored by TLC, followed by purification via column chromatography and recrystallization from methanol or ethanol . Key steps include stoichiometric control of acyl chloride and base-mediated deprotonation to enhance coupling efficiency.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) and hydrogen bonding interactions .

- NMR : ¹H and ¹³C NMR confirm substitution patterns and aromaticity (e.g., benzothiazole protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry and packing. Programs like SHELXL refine structural parameters (bond lengths, angles) using high-resolution data .

- Elemental Analysis : Validates purity and stoichiometry .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of benzothiazole derivatives?

- Methodological Answer : Classical hydrogen bonds (N–H⋯N/O) and non-classical interactions (C–H⋯X) stabilize molecular packing. Graph set analysis (e.g., Etter’s notation) classifies motifs like centrosymmetric dimers observed in similar compounds. Computational tools (Mercury, PLATON) visualize interactions, aiding in understanding solubility and stability .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor anomalies) be resolved during structural refinement?

- Methodological Answer : Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

- Using SHELXL’s TWIN/BASF commands for twinned data .

- Validating hydrogen atom positions via riding models or neutron diffraction .

- Cross-verifying with spectroscopic data (e.g., NMR NOE for stereochemistry) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of brominated benzothiazole carboxamides?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., Br → F, Cl) to probe electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., PFOR inhibitors in anaerobic organisms) using kinetic studies .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier orbitals to correlate reactivity with bioactivity .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled in structural assignments?

- Methodological Answer :

- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to resolve fluxional behavior .

- Tautomerism : For ambident heterocycles, compare experimental data with computed spectra (GIAO-DFT) .

- Complementary Techniques : Pair solid-state (X-ray) with solution-state (NMR) data to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.